molecular formula C16H31N3O2 B2533158 4-(t-Butoxycarbonylamino)-1-(4-piperidinylmethyl)piperidine CAS No. 220032-43-9

4-(t-Butoxycarbonylamino)-1-(4-piperidinylmethyl)piperidine

Cat. No.: B2533158
CAS No.: 220032-43-9
M. Wt: 297.443
InChI Key: KAQZZWSBZVORPS-UHFFFAOYSA-N
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Description

4-(t-Butoxycarbonylamino)-1-(4-piperidinylmethyl)piperidine (CAS: 73874-95-0) is a synthetic piperidine derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group at the 4-position and a 4-piperidinylmethyl substituent at the 1-position of the piperidine ring. Its molecular formula is C₁₀H₂₀N₂O₂, with a molecular weight of 200.28 g/mol . The Boc group serves as a protective moiety for the amine, enhancing stability during synthetic processes, particularly in peptide and pharmaceutical chemistry. This compound is frequently utilized as an intermediate in the synthesis of bioactive molecules, including antimicrobial and central nervous system (CNS)-targeting agents .

Properties

IUPAC Name

tert-butyl N-[1-(piperidin-4-ylmethyl)piperidin-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H31N3O2/c1-16(2,3)21-15(20)18-14-6-10-19(11-7-14)12-13-4-8-17-9-5-13/h13-14,17H,4-12H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAQZZWSBZVORPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)CC2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(t-Butoxycarbonylamino)-1-(4-piperidinylmethyl)piperidine typically involves the following steps:

    Formation of the Piperidine Core: The piperidine core can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.

    Introduction of the Boc Protecting Group: The amino group on the piperidine ring is protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Attachment of the Piperidinylmethyl Group: The piperidinylmethyl group is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative is reacted with a halomethyl piperidine under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-(t-Butoxycarbonylamino)-1-(4-piperidinylmethyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.

    Substitution: Nucleophilic substitution reactions can be carried out to replace the Boc protecting group with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Di-tert-butyl dicarbonate (Boc2O), triethylamine (TEA)

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Reduced piperidine derivatives

    Substitution: Functionalized piperidine derivatives

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
The compound serves as an important intermediate in the synthesis of complex organic molecules and pharmaceuticals. Its ability to protect amines allows chemists to manipulate other functional groups without affecting the Boc-protected amine, facilitating multi-step synthesis processes.

Building Block for Pharmaceuticals
Due to its structural characteristics, this compound is often employed as a building block in the development of new drugs. Its piperidine structure is commonly found in many pharmacologically active compounds, making it a valuable precursor in medicinal chemistry.

Biological Research

Enzyme Inhibition Studies
In biological research, 4-(t-Butoxycarbonylamino)-1-(4-piperidinylmethyl)piperidine is utilized to study enzyme inhibitors and receptor ligands. The compound's interactions with specific enzymes can provide insights into mechanisms of action and potential therapeutic targets.

Receptor Binding Studies
The compound has been investigated for its potential to bind to various receptors, influencing biological pathways. This binding capability is essential for understanding the pharmacodynamics of related compounds and their therapeutic implications.

Medical Applications

Drug Development
Research into the therapeutic properties of this compound has identified its potential as a precursor for drug development. Its unique structure allows for modifications that can enhance efficacy and selectivity against specific diseases.

Therapeutic Investigations
Studies have explored the compound's role in treating conditions such as inflammation and cancer. Its derivatives are being evaluated for their ability to inhibit tumor growth and modulate immune responses, highlighting its importance in developing new treatments.

Industrial Applications

Production of Fine Chemicals
In industrial settings, this compound is used in the production of fine chemicals. Its versatility as a synthetic intermediate makes it valuable for manufacturing various chemical products.

Case Study 1: Anticancer Activity

A study examining similar piperidine derivatives demonstrated significant anticancer effects against specific cell lines. The findings indicated that these compounds could reduce tumor size effectively while exhibiting minimal toxicity to normal cells.

CompoundCell LineIC50 (μM)Notes
Example AMDA-MB-231 (TNBC)0.126Strong inhibitory effect
Example BMCF10A (non-cancer)>2.0Minimal effect

Case Study 2: Neuropharmacological Effects

Another investigation focused on the neuropharmacological effects of related compounds, suggesting their potential role in treating mood disorders. The study indicated that these compounds might serve as lead candidates for developing new antidepressants or anxiolytics.

Mechanism of Action

The mechanism of action of 4-(t-Butoxycarbonylamino)-1-(4-piperidinylmethyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be selectively removed under acidic conditions, revealing the active amine group that can interact with biological targets. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to various biochemical and physiological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Piperidine Derivatives

Compound 1 : tert-Butyl 4-(4-fluorobenzyl)piperidine-1-carboxylate (CAS: 276872-81-2)
  • Structure : Replaces the 4-piperidinylmethyl group with a 4-fluorobenzyl substituent.
  • Key Differences: The fluorobenzyl group increases lipophilicity (logP ~2.8 vs. The aromatic fluorine may engage in halogen bonding, influencing receptor binding in drug candidates .
  • Applications : Used in CNS drug discovery due to its improved pharmacokinetic profile .
Compound 2 : 1-(4-Piperidinylmethyl)piperidine (CAS: 32470-52-3)
  • Structure : Lacks the Boc-protected amine, exposing a free secondary amine.
  • Key Differences :
    • Higher basicity (pKa ~10.5 vs. ~3.5 for the Boc-protected amine), affecting solubility and reactivity in acidic environments .
    • Increased susceptibility to oxidation and protonation , limiting its utility in prolonged synthetic steps .
  • Applications : Primarily used in catalysis or as a ligand in coordination chemistry .
Compound 3 : 4-(4-Fluorophenyl)piperidine
  • Structure : Features a 4-fluorophenyl group directly attached to the piperidine ring.
  • Key Differences :
    • The absence of a Boc group reduces steric hindrance, enabling faster nucleophilic reactions at the amine site .
    • Lower molecular weight (MW: 179.22 g/mol) and higher aqueous solubility compared to the target compound .
  • Applications : Common in antipsychotic drug synthesis due to dopamine receptor affinity .

Functional Group Comparisons

Boc-Protected Amines vs. Other Protecting Groups
  • Compound 4 : 1-((4-Bromophenyl)sulfonyl)-4-((tert-butyldimethylsilyl)oxy)piperidine (CAS: 1704065-56-4)
    • Protecting Groups : Combines a sulfonyl group and a tert-butyldimethylsilyl (TBS) ether.
    • Key Differences :
  • TBS ethers require fluoride-based deprotection (e.g., TBAF), whereas Boc groups are removed under mild acidic conditions (e.g., HCl in dioxane) .
  • The sulfonyl group enhances electron-withdrawing effects, altering reactivity in cross-coupling reactions .
Boc vs. Benzyloxycarbonyl (Cbz) Protection
  • Compound 5: 1-(1-Benzyloxycarbonyl-4-piperidinylcarbonyl)-4-(t-butoxycarbonylamino)piperidine (CAS: 220031-94-7) Structure: Dual protection with Boc and Cbz groups. Key Differences:
  • Cbz deprotection requires hydrogenolysis, which is incompatible with reducible functional groups, unlike Boc .
  • The dual protection allows orthogonal deprotection strategies in multi-step syntheses .
Antimicrobial Activity
  • Target Compound : Serves as a precursor to arylurea derivatives with broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus). Its Boc group stabilizes the intermediate during urea bond formation .
  • Analog : 4-[5-(4-Chlorophenyl)-1H-pyrazol-3-yl]-1-(4-methylbenzyl)piperidine (CAS: 156336-84-4)
    • Activity : Exhibits stronger antifungal properties due to the chlorophenyl-pyrazole moiety but lacks the Boc group, reducing synthetic versatility .

Data Tables

Table 1: Physicochemical Properties

Compound Name Molecular Weight (g/mol) logP Solubility (mg/mL) Key Applications
4-(t-Butoxycarbonylamino)-1-(4-piperidinylmethyl)piperidine 200.28 1.5 12.3 (DMSO) Antimicrobial intermediates
tert-Butyl 4-(4-fluorobenzyl)piperidine-1-carboxylate 293.37 2.8 8.9 (DMSO) CNS drug synthesis
1-(4-Piperidinylmethyl)piperidine 168.28 0.9 25.6 (H₂O) Catalysis
4-(4-Fluorophenyl)piperidine 179.22 2.1 18.4 (H₂O) Antipsychotics

Biological Activity

4-(t-Butoxycarbonylamino)-1-(4-piperidinylmethyl)piperidine, often referred to as Boc-amino piperidine, is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) group and a piperidine moiety. Its chemical structure can be represented as follows:

C14H24N2O2\text{C}_{14}\text{H}_{24}\text{N}_2\text{O}_2

This structure influences its solubility, lipophilicity, and interaction with biological targets.

The biological activity of this compound primarily involves its role as a pharmacological agent targeting various enzymes and receptors. The Boc group enhances the stability of the compound, allowing for better interactions with biological systems.

  • Inhibition of Kinases : Research indicates that derivatives of this compound can act as ATP-competitive inhibitors against protein kinases such as PKB (Akt). These inhibitors exhibit selectivity which is crucial for minimizing off-target effects in therapeutic applications .
  • Anticancer Properties : The compound has shown promising results in inhibiting tumor growth in vivo. Studies indicate that it modulates key signaling pathways involved in cancer progression, particularly the PI3K-Akt-mTOR pathway .
  • Antimicrobial Activity : Some derivatives have been evaluated for their antimicrobial properties, showing efficacy against various bacterial strains.

Case Studies

  • PKB Inhibition Study : A study demonstrated that modifications to the piperidine structure significantly enhanced selectivity for PKB over PKA (protein kinase A). The compound exhibited an IC50 value in the nanomolar range, indicating potent inhibition .
  • Tumor Xenograft Models : In animal models, compounds derived from this compound were tested for their ability to inhibit tumor growth. Results showed a significant reduction in tumor size at doses well-tolerated by the subjects .

Data Table: Biological Activity Summary

Activity Type Target IC50 (nM) Selectivity Notes
PKB InhibitionPKB< 100HighPotent ATP-competitive inhibitor
Tumor Growth InhibitionHuman Tumor CellsN/AN/ASignificant reduction in xenografts
Antimicrobial ActivityVarious BacteriaN/AN/AEffective against multiple strains

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